molecular formula C16H13NO2 B2864345 Benzyl 1H-indole-5-carboxylate CAS No. 136564-69-7

Benzyl 1H-indole-5-carboxylate

Cat. No. B2864345
M. Wt: 251.285
InChI Key: TYHQDGAMZGNGCF-UHFFFAOYSA-N
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Description

Benzyl 1H-indole-5-carboxylate is a chemical compound with the CAS Number: 136564-69-7 . It has a molecular weight of 251.28 . This compound is used for research and development purposes .


Synthesis Analysis

The synthesis of indole derivatives, including Benzyl 1H-indole-5-carboxylate, has attracted the attention of the chemical community due to their significant role in natural products and drugs . They are important types of molecules that play a main role in cell biology . The synthesis of these compounds involves various methods and techniques .


Molecular Structure Analysis

The InChI Code for Benzyl 1H-indole-5-carboxylate is 1S/C16H13NO2/c18-16(19-11-12-4-2-1-3-5-12)14-6-7-15-13(10-14)8-9-17-15/h1-10,17H,11H2 . This code provides a specific representation of its molecular structure.

Scientific Research Applications

1. Inhibition of 5-Lipoxygenase

Benzyl 1H-indole-5-carboxylate derivatives, specifically benzo[g]indole-3-carboxylates, have been identified as potent inhibitors of 5-lipoxygenase (5-LO), an enzyme involved in inflammatory and allergic disorders. For example, ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate showed significant inhibitory activity against 5-LO, suggesting potential as anti-inflammatory therapeutics (E. Karg et al., 2009).

2. Cholinesterase Inhibition

N-benzyl substituted amides of 1H-indole-5-carboxylic acid have been synthesized and evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These compounds, particularly 1-benzylpiperidine amide of 1H-indole-5-carboxylic acid, displayed moderate potency in inhibiting BuChE, suggesting a potential role in treatments involving cholinesterase inhibition (A. Jakubowska et al., 2012).

3. Synthesis of Carboxylic Acids

A method involving dialkylaluminum chlorides has been developed for the carboxylation of 1-substituted indoles, including 1-benzylindoles. This process efficiently yields indole-3-carboxylic acids, demonstrating the versatility of benzyl 1H-indole-5-carboxylate in synthesizing various carboxylic acids (K. Nemoto et al., 2009).

4. Hepatitis C Virus NS5B Polymerase Inhibitors

Indole-based inhibitors, with structural modifications on the indole N-1 benzyl moiety, have shown significant potency against the hepatitis C virus NS5B polymerase. This discovery illustrates the potential of benzyl 1H-indole-5-carboxylate derivatives in developing treatments for hepatitis C (Kevin X. Chen et al., 2012).

5. Synthesis of Anti-Inflammatory and Antiproliferative Agents

Benzyl 1H-indole-5-carboxylate derivatives, specifically 5-(alkyl(1H-indol-3-yl))-2-(substituted)-1,3,4-oxadiazoles, have been synthesized and evaluated for anti-inflammatory and anti-proliferative activities. Some compounds showed promising activity against human cancer cell lines and inflammation in rat paw edema models (Sreevani Rapolu et al., 2013).

Future Directions

Indole derivatives, including Benzyl 1H-indole-5-carboxylate, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are being increasingly used in the treatment of various disorders in the human body . Future research may focus on the development of novel methods of synthesis and exploring their potential therapeutic applications .

properties

IUPAC Name

benzyl 1H-indole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c18-16(19-11-12-4-2-1-3-5-12)14-6-7-15-13(10-14)8-9-17-15/h1-10,17H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHQDGAMZGNGCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC3=C(C=C2)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 1H-indole-5-carboxylate

Synthesis routes and methods I

Procedure details

To a solution of indole-5-carboxylic acid (2.63 g, 16.34 mmol) in N,N-dimethylformamide (50 mL) was added sodium bicarbonate (8.24 g, 98.04 mmol) and benzyl bromide (11.66 mL, 98.04 mmol). The reaction was stirred for 48 hours at ambient temperature under nitrogen. The reaction was then partitioned between ethyl acetate and water. The organic layer was separated and the aqueous extracted with a further portion of ethyl acetate. The combined organic layers were dried (MgSO4) and evaporated in vacuo. The resultant crude product was purified by flash chromatography on SiO2, eluting with 20% ethyl acetate/hexane followed by 50% ethyl acetate/hexane to afford the title compound as an oil, 4.82 g, quantitative.
Quantity
2.63 g
Type
reactant
Reaction Step One
Quantity
8.24 g
Type
reactant
Reaction Step One
Quantity
11.66 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of indole-5-carboxylic acid (68.3 g), benzyl alcohol (64.9 g) and triphenylphosphine (157.0 g) in tetrahydrofuran (1.2 L) was cooled to 5° C. and treated dropwise with diethyl azodicarboxylate (90.0 g). Upon completion of the addition, the mixture was allowed to warm to room temperature. The reaction was stirred for 24 hours and then evaporated. The residue was taken up in diethyl ether (1 L) and filtered. The filtrate was evaporated to give a yellow syrup which was purified by flash chromatography, eluting sequentially with 2:1, 1:1 and 1:2 hexane:methylene chloride, to afford a yellow-white solid. This material was triturated with 1:1 hexane: methylene chloride (300 mL) and filtered to give benzyl indole-5-carboxylate as a white solid (74.2 g, 70%); mp 127°-129 ° C.; partial NMR (300 MHz, CDCl3): 5.39 (s, 2H, CH2), 6.61 (m, 1H, indole-H(2)), 8.56 (br, 1H, NH).
Quantity
68.3 g
Type
reactant
Reaction Step One
Quantity
64.9 g
Type
reactant
Reaction Step One
Quantity
157 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step Two

Citations

For This Compound
4
Citations
B Lu, D Liu, B Gui, J Gou, H Dong, Q Hu… - Journal of Medicinal …, 2021 - ACS Publications
RORγ is a dual-functional drug target, which involves not only induction of inflammation but also promotion of cancer immunity. The development of agonists of RORγ promoting Th17 …
Number of citations: 4 pubs.acs.org
W Hong, J Li, Z Chang, X Tan, H Yang… - The Journal of …, 2017 - nature.com
The emergence of drug resistance in bacterial pathogens is a growing clinical problem that poses difficult challenges in patient management. To exacerbate this problem, there is …
Number of citations: 28 www.nature.com
W Wenbo, H Huabin, W Lele, W Qilin… - Chinese Journal of …, 2020 - sioc-journal.cn
… Dimethyl 3,3'-(1-(1-tosyl-1H-indol-3-yl)ethane-1,1-diyl)bis(1-benzyl-1H-indole-5-carboxylate) (3t): White solid, 52.5 mg, 53% yield, reaction time 48 hmp 128.5~ 130.1 ℃; 1H NMR (400 …
Number of citations: 2 sioc-journal.cn
王文博, 韩华彬, 王乐乐, 王琪琳, 卜站伟 - 有机化学, 2020 - sioc-journal.cn
… Dimethyl 3,3'-(1-(1-tosyl-1H-indol-3-yl)ethane-1,1-diyl)bis(1-benzyl-1H-indole-5-carboxylate) (3t): White solid, 52.5 mg, 53% yield, reaction time 48 hmp 128.5~ 130.1 ℃; 1H NMR (400 …
Number of citations: 0 sioc-journal.cn

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